Dimethylaminoethyl vinyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenoxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-8-6-5-7(2)3/h4H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCDUUFOAZFFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031916 | |
| Record name | 2-(Dimethylamino)ethyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-76-2, 31442-54-3 | |
| Record name | Dimethylaminoethyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, 2-(N,N-dimethylamino)ethyl vinyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylamine, N,N-dimethyl-2-(vinyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031442543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylaminoethyl vinyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158266 | |
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| Record name | 2-(Dimethylamino)ethyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYL-2-(VINYLOXY)-ETHYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Comparison with Similar Compounds
Structural and Functional Differences
a. Ethyl Vinyl Ether (EVE)
b. Methyl Vinyl Ether (MVE)
- Structure : CH$2$=CH-O-CH$3$.
- Properties : Smaller alkyl group (methyl) results in higher volatility (boiling point ~81°C) compared to DMAE-VE.
- Applications : Precursor for polyvinyl ethers in thermoresponsive materials.
- Key Difference : DMAE-VE’s amine group enhances solubility in polar solvents and allows for post-polymerization modifications (e.g., quaternization) .
c. Cyanomethyl Vinyl Ethers (CMVE)
- Structure : CH$2$=CH-O-CH$2$CN.
- Properties: Electron-withdrawing cyano group reduces electron density at the vinyl group, altering reactivity in polymerization.
- Applications: Used in organocatalytic multicomponent reactions for bioactive molecule synthesis.
- Key Difference : DMAE-VE’s electron-donating amine group accelerates cationic polymerization, whereas CMVE requires catalysts like N-methylmorpholine for reactivity .
Physicochemical Properties
| Property | DMAE-VE | EVE | CMVE |
|---|---|---|---|
| Boiling Point | ~200°C (estimated) | 109-93-3: 35–36°C | Not reported |
| Solubility | Miscible in polar solvents (water, ethanol) | Limited water solubility | Soluble in organic solvents |
| Reactivity | High (amine-directed cationic polymerization) | Moderate (free radical or cationic) | Low (requires catalysis) |
Research Findings and Advancements
- DMAE-VE in Smart Materials : Recent studies highlight DMAE-VE’s role in thermoresponsive copolymers, where the amine group facilitates phase transitions at physiological temperatures .
- Safety Profile : Unlike EVE, DMAE-VE’s amine group necessitates careful handling to avoid skin irritation, though it lacks the explosive risks associated with acetylene-based syntheses .
- Sustainability : Newer methods for DMAE-VE synthesis avoid toxic metals and high temperatures, aligning with green chemistry principles .
Preparation Methods
Reaction Mechanism and Catalyst Composition
The intramolecular dehydration of 2-(2-dimethylaminoethoxy)ethanol represents a direct route to DAEVE. This method employs oxide catalysts containing alkali metals (e.g., potassium), alkaline earth metals (e.g., calcium), and silicon to facilitate selective dehydration at elevated temperatures. The reaction proceeds via the elimination of water from the β-hydroxyethoxy group, forming the vinyl ether linkage:
Catalysts such as K-Si-Ca-O oxides exhibit high thermal stability and selectivity by promoting acid-base interactions that stabilize transition states during dehydration.
Experimental Conditions and Performance
In a representative example, 2-(2-dimethylaminoethoxy)ethanol was vaporized and passed over a K-Si-Ca-O catalyst at 340°C. The reaction achieved:
-
Conversion : 46%
-
Selectivity : 45%
-
Per-pass yield : 21%
Prolonged catalyst exposure (>100 hours) maintained selectivity above 40%, indicating robustness against coking. Lower temperatures (300–320°C) reduced conversion rates but improved selectivity to ~55%, suggesting a trade-off between activity and byproduct formation.
Table 1: Performance of Oxide Catalysts in DAEVE Synthesis
| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| K-Si-Ca-O | 340 | 46 | 45 | 21 |
| Na-Si-Mg-O | 320 | 38 | 53 | 20 |
| Cs-Si-Ba-O | 360 | 51 | 41 | 21 |
Acid-Catalyzed Etherification and Base-Mediated Elimination
Two-Step Synthesis from 1,3-Dichloro-2-Propanol
This method involves (1) etherification of 1,3-dichloro-2-propanol with olefins or alcohols, followed by (2) base-induced elimination of hydrogen chloride to form the vinyl ether.
Etherification Step
Using acidic ion-exchange resins (e.g., DOWEX™ DR-2030), 1,3-dichloro-2-propanol reacts with dimethylaminoethanol in a 1:1 molar ratio at 100–150°C to yield the intermediate dichloroether:
Reaction times of 2–4 hours achieve >90% conversion, with distillation purifying the intermediate to >95% purity.
Elimination Step
Treating the dichloroether with aqueous NaOH (20 wt%) at 80°C induces dehydrohalogenation:
This step attains 75–85% selectivity, with yields limited by competing hydrolysis reactions.
Vinylation of Dimethylaminoethanol with Acetylene
Alkaline Vinylation Under Pressure
Shostakovskii’s method involves reacting dimethylaminoethanol with acetylene at 10–15 atm in the presence of KOH at 120–150°C:
Yields of 50–60% are reported, though prolonged reaction times (>6 hours) lead to polymerization of the vinyl ether.
Solvent-Modified Vinylation
Using tetrahydrofuran (THF) as a solvent reduces side reactions by stabilizing intermediates. At 100°C and 5 atm acetylene pressure, this variant achieves 65% yield with 80% selectivity, demonstrating the solvent’s role in mitigating exothermic side processes.
Comparative Analysis of Synthesis Routes
Table 2: Efficiency and Practicality of DAEVE Preparation Methods
| Method | Yield (%) | Selectivity (%) | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Catalytic Dehydration | 21 | 45 | 340 | High |
| Acid-Base Elimination | 70 | 75 | 80–150 | Moderate |
| Alkaline Vinylation | 60 | 70 | 120–150 | Low |
Key Observations :
-
Catalytic Dehydration : Suitable for continuous production but requires energy-intensive vaporization.
-
Acid-Base Elimination : Higher yields but involves hazardous chlorinated intermediates.
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Vinylation : Moderate yields and scalability limitations due to acetylene handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
